![molecular formula C23H21N5O3S B2866223 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1219906-34-9](/img/structure/B2866223.png)
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
One area of research has involved the synthesis of novel thieno[2,3-c]pyridazines, which are structurally related to the compound . These compounds have been synthesized using starting materials that are reacted to produce novel compounds with evaluated antibacterial activities. For example, compounds synthesized from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have shown promising antibacterial properties. The study underscores the importance of these compounds in the development of new antibacterial agents (Al-Kamali et al., 2014).
Heterocyclic Synthesis Under Microwave Irradiation
Another facet of research on related compounds includes the synthesis of heterocyclic compounds under microwave irradiation. This method has been applied to synthesize derivatives with potential as COX-2 inhibitors and cardiotonic agents, indicating their utility in pharmaceutical applications. The technique offers a rapid and efficient means to obtain compounds with significant biological activity (Ashok et al., 2006).
Biological Evaluation of Pyridazine Derivatives
Research on 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives has led to the synthesis of novel compounds with varied biological activities. These activities are attributed to the structural modifications of the pyridazine ring, highlighting the compound's potential in developing new therapeutic agents (Shainova et al., 2019).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives has been accompanied by in silico molecular docking screenings, which revealed moderate to good binding energies on target proteins. Such studies are crucial for understanding the interaction between these compounds and biological targets, paving the way for the development of drugs with antimicrobial and antioxidant activities (Flefel et al., 2018).
Anti-inflammatory Activity
The synthesis of compounds fused to a thiophene moiety has also been reported, with the compounds showing good anti-inflammatory activity. This research suggests the potential of these compounds in treating inflammation-related conditions (Amr et al., 2007).
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-16(28-22(30)12-9-18(26-28)17-6-3-2-4-7-17)23(31)24-13-14-27-21(29)11-10-19(25-27)20-8-5-15-32-20/h2-12,15-16H,13-14H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTZULRBAPZJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.